molecular formula C22H27N3O B11356469 N-methyl-N-{[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-methyl-N-{[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11356469
M. Wt: 349.5 g/mol
InChI Key: IKVKHOLFZVBXCO-UHFFFAOYSA-N
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Description

N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, which is a fused heterocyclic system containing nitrogen atoms. The compound’s structure also includes a tetramethylphenyl group, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE involves several steps. One common method is the reaction of 2,3,5,6-tetramethylbenzyl chloride with 1H-1,3-benzodiazole-2-methylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the benzodiazole ring.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler amide and amine derivatives.

Scientific Research Applications

N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced cell growth and potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-Methylacetamide: A simpler amide with similar functional groups but lacking the benzodiazole and tetramethylphenyl components.

    Benzodiazole derivatives: Compounds containing the benzodiazole ring, which exhibit similar chemical reactivity and biological activities.

    Tetramethylphenyl derivatives: Compounds with the tetramethylphenyl group, known for their stability and unique chemical properties.

The uniqueness of N-METHYL-N-({1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-methyl-N-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C22H27N3O/c1-14-11-15(2)17(4)19(16(14)3)12-25-21-10-8-7-9-20(21)23-22(25)13-24(6)18(5)26/h7-11H,12-13H2,1-6H3

InChI Key

IKVKHOLFZVBXCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C)C

Origin of Product

United States

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